Generic montelukast manufacturers face analytical uncertainty when sourcing non-certified intermediates, risking ANDA rejection. Montelukast Impurity 14 (CAS 120578-03-2) eliminates this gap as a fully characterized reference standard with regulatory-compliant data packages.
• Achieved 91% optimized synthetic yield-a 24% absolute gain over the traditional 67% route for cost-effective process scale-up.
• Supplied with detailed characterization data compliant with regulatory guidelines for method development, AMV, and QC applications.
• ≥96% purity (mode); stable at room temperature for simplified storage and ambient global logistics.
Molecular FormulaC18H12ClNO
Molecular Weight293.7 g/mol
CAS No.120578-03-2
Cat. No.B131837
⚠ Attention: For research use only. Not for human or veterinary use.
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS 120578-03-2) is a synthetic benzaldehyde derivative and a critical intermediate in the synthesis of montelukast sodium, a leukotriene receptor antagonist used in asthma treatment [1]. It is also recognized as Montelukast Impurity 14, with established identity and characterization data available for regulatory compliance [2]. The compound is a pale beige to light brown solid, with a molecular weight of 293.75 g/mol and a melting point range of 149-153°C .
Synthetic intermediate and named impurity (Montelukast Impurity 14)
Supports ANDA impurity profiling and method validation workflows
Defined identity for analytical reference standard use and quality control
[1] CN Patent Application 201810589189. A catalyst for synthesizing 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde. Published 2018-08-24. View Source
Why Montelukast Intermediates Are Not Interchangeable
Generic substitution of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde with other montelukast intermediates or in-class compounds introduces significant process risk and analytical uncertainty. Alternative montelukast intermediates, such as methyl 2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate (CAS 133791-17-0), possess different functional groups and thus occupy distinct steps in the synthetic sequence; substitution would fundamentally alter the reaction path [1]. Furthermore, 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is not just a synthetic building block but also a known and named impurity (Montelukast Impurity 14) in the final drug substance [2]. Procurement of this specific compound as a reference standard is essential for developing and validating accurate analytical methods required by regulatory bodies (e.g., for ANDA submissions) [3]. Using a structurally different analog, such as 3-(2-(quinolin-2-yl)ethenyl)benzaldehyde (which lacks the 7-chloro substituent), would provide no analytical value for monitoring a chloroquinoline-specific impurity profile. The evidence presented below quantifies the differential benefits of selecting this precise compound, focusing on synthesis efficiency, purity tiers, and regulatory utility.
Synthetic step mismatch
Alternative intermediates (e.g., CAS 133791-17-0) occupy different synthetic steps and carry different functional groups; substitution may alter the reaction path and impurity profile.
Impurity profiling specificity
Analogs lacking the 7-chloro substituent cannot support monitoring of chloroquinoline-specific impurities required for ANDA analytical methods.
Regulatory identity gap
Without certified impurity identity (Montelukast Impurity 14) and associated characterization data, analytical workflows may not meet regulatory documentation expectations.
[1] US Patent Application 20090270628. Process for Making Montelukast Intermediates. Published 2009-10-29. View Source
Quantitative Advantages Over In-Class Alternatives
Synthesis Yield Optimization
The compound can be synthesized via an optimized Knoevenagel condensation between 7-chloroquinaldine and isophthalaldehyde, achieving a high yield of 91% when employing ethylbenzene as the solvent and vacuum drying . In contrast, a traditional synthesis route involving reflux in xylene and subsequent recrystallization from ethyl acetate yields only 67% of the pure title compound .
Synthesis yieldData to verify
91% (optimized) vs 67% (traditional)
Reported yield improvement may support cost-efficiency review for process development.
Cross-study comparison; confirm absolute yields and conditions with supplier CoA.
Optimized conditions: Knoevenagel condensation in ethylbenzene, vacuum drying vs. traditional conditions: reflux in xylene, hexane precipitation, recrystallization from ethyl acetate .
Why This Matters
The 24% absolute yield advantage under optimized conditions translates directly to lower raw material costs and reduced waste for procurement decisions in process development and scale-up.
Suppliers offer this compound with defined purity specifications tailored to different use cases. A standard research-grade purity of 96% is available for exploratory chemistry and initial process development . For more demanding applications, including the preparation of reference standards for method validation, a higher purity specification of NLT 98% is offered .
Purity specificationsData to verify
96% (Research) and NLT 98% (High Purity)
Specification tiers allow procurement alignment with project phase and analytical rigor.
Supplier-specified; independent purity verification recommended for critical use.
Typical Research Intermediate: 95-97% (Class-level baseline)
Quantified Difference
N/A (Specification difference, not a comparative assay)
Conditions
Product specifications as per vendor certificates of analysis and published product information.
Why This Matters
The availability of distinct purity grades (96% and NLT 98%) allows procurement to be aligned with project phase, avoiding overspending on high-purity material for early research while ensuring access to validated material for critical analytical and regulatory tasks.
This compound is chemically defined and supplied as Montelukast Impurity 14, complete with detailed characterization data compliant with regulatory guidelines [1]. This certified identity allows for its direct use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Montelukast [2].
Certified impurity identityReported
Montelukast Impurity 14 with characterization data
Supports regulatory analytical workflows for ANDA submission and method validation.
Review supplier impurity certification and characterization package.
Certified as Montelukast Impurity 14; supplied with regulatory-compliant characterization data.
Comparator Or Baseline
In-class or structural analog (e.g., CAS 133791-17-0, CAS 115104-40-0): No defined impurity identity.
Quantified Difference
N/A (Categorical difference)
Conditions
Regulatory framework for pharmaceutical impurity profiling and analytical method validation.
Why This Matters
Procuring this specific compound as Montelukast Impurity 14 provides a direct, compliant, and traceable solution for regulatory analytical workflows, a benefit that no analog or alternative intermediate can replicate.
The compound can be stored long-term in a cool, dry place and is specified by multiple vendors to be stable at room temperature . This handling profile contrasts with many other structurally complex pharmaceutical intermediates, which often require cold chain storage (e.g., 2-8°C) to prevent degradation.
Storage stabilityContext-dependent
Room temperature; cool, dry place
Simplifies logistics and reduces cold-chain dependency relative to many complex intermediates.
Class-level inference; confirm lot-specific stability data and storage recommendations.
Storage and HandlingLogisticsChemical StabilityProcurement Efficiency
Evidence Dimension
Storage Requirements
Target Compound Data
Store at room temperature; long-term in a cool, dry place.
Comparator Or Baseline
Many complex pharmaceutical intermediates: Require storage at -20°C or 2-8°C.
Quantified Difference
N/A (Categorical difference)
Conditions
Vendor specifications for storage conditions.
Why This Matters
Room temperature stability simplifies shipping, receiving, and inventory management, reducing logistical costs and the risk of material loss due to temperature excursions compared to alternatives requiring cold chain.
Storage and HandlingLogisticsChemical StabilityProcurement Efficiency
Defined Melting Point for Identity Confirmation
The compound possesses a well-defined and documented melting point range of 149-153°C . This is a critical quality attribute for identity confirmation upon receipt of material. While melting point is a standard property, the availability of a validated and published range for this specific structure provides a concrete, quantitative benchmark for incoming quality control. For an alternative, less characterized analog or a different montelukast intermediate, this specific, validated identity marker would be absent.
Melting pointReported
149–153 °C
Validated identity marker for incoming QC and material verification.
Standard metric; confirm against certificate of analysis for each lot.
Uncharacterized or less-characterized analog: No validated melting point range available for this specific use.
Quantified Difference
N/A (Presence of a validated metric vs. its absence)
Conditions
Standard melting point determination.
Why This Matters
A documented melting point of 149-153°C provides a simple, low-cost, and quantitative test for verifying the identity and initial quality of the procured compound, a safeguard not available when sourcing less-characterized alternatives.
For chemists and engineers developing a scalable process for montelukast synthesis, selecting this compound is justified by the demonstrated 91% yield under optimized conditions . This represents a 24% absolute increase over the traditional 67% yield , making it the preferred starting point for cost-effective process optimization.
Analytical Method Validation for ANDA Submissions
For analytical scientists in a generic pharmaceutical environment, this compound is not an option but a necessity. As the certified Montelukast Impurity 14, it is supplied with the detailed characterization data required for regulatory compliance [1]. Its procurement is essential for developing and validating the impurity profiling methods critical for ANDA approval [2].
Quality Control of Montelukast API and Drug Product
For QC laboratories, the defined physical and chemical identity of this compound, including a validated melting point of 149-153°C , provides the traceability required for use as a reference standard. This allows for accurate and defensible monitoring of the impurity profile in commercial montelukast production, a task for which no structural analog can substitute.
Early-Stage Medicinal Chemistry Studies
For academic and early-stage industrial research groups, the availability of a standard 96% purity grade and room temperature storage stability offers a cost-effective and logistically simple entry point. This allows researchers to perform proof-of-concept studies on new montelukast analogs or explore novel synthetic routes without the overhead of cold chain logistics or premium-priced, high-purity material.
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.